molecular formula C14H24O9 B12499193 3,3'-((2-((2-Carboxyethoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))dipropionic acid

3,3'-((2-((2-Carboxyethoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))dipropionic acid

Cat. No.: B12499193
M. Wt: 336.33 g/mol
InChI Key: BAXSDVCETMKLRK-UHFFFAOYSA-N
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Description

3,3’-((2-((2-Carboxyethoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))dipropionic acid is a complex organic compound often used in the synthesis of peptides and proteins. It is known for its role as a coupling agent, activating carboxyl groups on amino acids to facilitate peptide bond formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-((2-((2-Carboxyethoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))dipropionic acid typically involves the reaction of acrylic acid with methanol to form methyl acrylate, which is then reacted with ammonia to produce the desired compound . The reaction conditions often include controlled temperatures and inert atmospheres to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is often purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3,3’-((2-((2-Carboxyethoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))dipropionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3,3’-((2-((2-Carboxyethoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))dipropionic acid has several scientific research applications:

    Chemistry: Used as a coupling agent in peptide synthesis.

    Biology: Employed in the study of protein interactions and modifications.

    Medicine: Investigated for its potential in drug delivery systems and as a component in antibody-drug conjugates (ADCs).

    Industry: Utilized as a thickening agent in paints, resins, and adhesives

Mechanism of Action

The compound exerts its effects primarily through its ability to activate carboxyl groups on amino acids, facilitating the formation of peptide bonds. This activation is achieved through the formation of an intermediate complex that enhances the nucleophilicity of the amino group, allowing it to attack the carboxyl carbon more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-((2-((2-Carboxyethoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))dipropionic acid is unique due to its specific structure that allows for efficient activation of carboxyl groups, making it highly effective in peptide synthesis .

Properties

Molecular Formula

C14H24O9

Molecular Weight

336.33 g/mol

IUPAC Name

3-[3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)-2-methylpropoxy]propanoic acid

InChI

InChI=1S/C14H24O9/c1-14(8-21-5-2-11(15)16,9-22-6-3-12(17)18)10-23-7-4-13(19)20/h2-10H2,1H3,(H,15,16)(H,17,18)(H,19,20)

InChI Key

BAXSDVCETMKLRK-UHFFFAOYSA-N

Canonical SMILES

CC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O

Origin of Product

United States

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